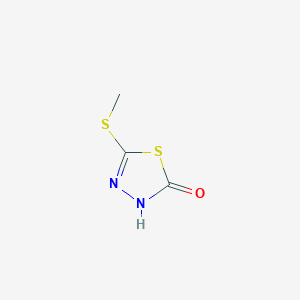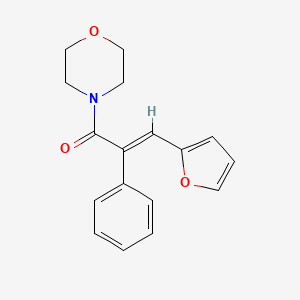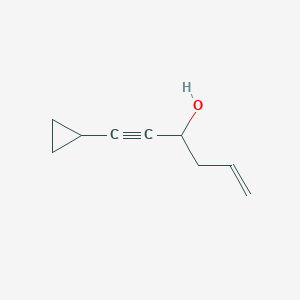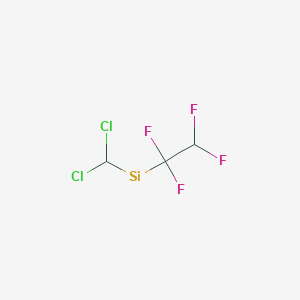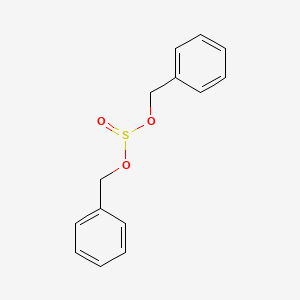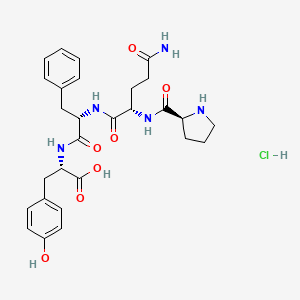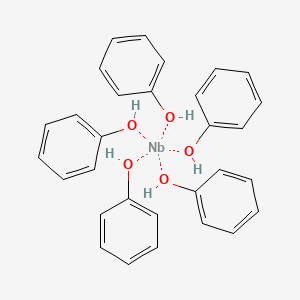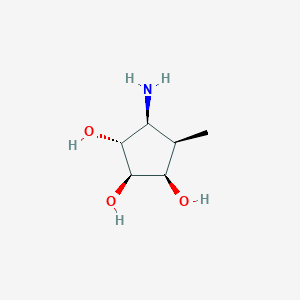
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) is a complex organic compound with a unique structure. It features a cyclopentane ring with three hydroxyl groups, an amino group, and a methyl group. The specific stereochemistry of the compound is indicated by the (1R,2R,3R,4S,5R) configuration, which defines the spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications. For example, starting from a cyclopentane derivative, hydroxylation can be performed using reagents like osmium tetroxide or potassium permanganate. Amination and methylation can be achieved using appropriate amine and methylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides.
科学的研究の応用
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,3-Cyclopentanetriol: Lacks the amino and methyl groups.
4-Amino-5-methylcyclopentanol: Lacks the additional hydroxyl groups.
Cyclopentane derivatives: Various derivatives with different functional groups.
Uniqueness
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(1R,2R,3R,4S,5R)-4-amino-5-methylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C6H13NO3/c1-2-3(7)5(9)6(10)4(2)8/h2-6,8-10H,7H2,1H3/t2-,3+,4-,5-,6-/m1/s1 |
InChIキー |
PTEOOBZJCIANPX-AIECOIEWSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@H]([C@@H]([C@@H]1O)O)O)N |
正規SMILES |
CC1C(C(C(C1O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
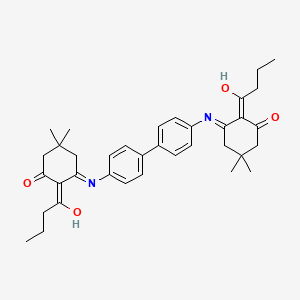
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
